Avibactam Descarbonyl Avibactam Descarbonyl
Brand Name: Vulcanchem
CAS No.: 2243810-78-6
VCID: VC14451225
InChI: InChI=1S/C6H13N3O5S/c7-6(10)5-2-1-4(3-8-5)9-14-15(11,12)13/h4-5,8-9H,1-3H2,(H2,7,10)(H,11,12,13)/t4-,5+/m1/s1
SMILES:
Molecular Formula: C6H13N3O5S
Molecular Weight: 239.25 g/mol

Avibactam Descarbonyl

CAS No.: 2243810-78-6

Cat. No.: VC14451225

Molecular Formula: C6H13N3O5S

Molecular Weight: 239.25 g/mol

* For research use only. Not for human or veterinary use.

Avibactam Descarbonyl - 2243810-78-6

Specification

CAS No. 2243810-78-6
Molecular Formula C6H13N3O5S
Molecular Weight 239.25 g/mol
IUPAC Name [[(3R,6S)-6-carbamoylpiperidin-3-yl]amino] hydrogen sulfate
Standard InChI InChI=1S/C6H13N3O5S/c7-6(10)5-2-1-4(3-8-5)9-14-15(11,12)13/h4-5,8-9H,1-3H2,(H2,7,10)(H,11,12,13)/t4-,5+/m1/s1
Standard InChI Key LGZAYOAHVMFJSW-UHNVWZDZSA-N
Isomeric SMILES C1C[C@H](NC[C@@H]1NOS(=O)(=O)O)C(=O)N
Canonical SMILES C1CC(NCC1NOS(=O)(=O)O)C(=O)N

Introduction

Structural Characteristics of Avibactam

Core Molecular Architecture

Avibactam ((2S,5R)-7-oxo-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide) belongs to the diazabicyclooctane class, featuring:

  • Bicyclic scaffold: A 1,6-diazabicyclo[3.2.1]octane system conferring conformational rigidity .

  • Functional groups:

    • Sulfooxy moiety at N6 (critical for β-lactamase inhibition) .

    • Carboxamide at C2 (enhances solubility and target affinity) .

Table 1: Key Molecular Properties of Avibactam

PropertyValue
Molecular formulaC₇H₁₁N₃O₆S
Molecular weight265.25 g/mol
XLogP3-1.8
Hydrogen bond donors2
Rotatable bonds3
Exact mass265.03685625 Da

Stereochemical Considerations

The (2S,5R) configuration is essential for binding to class A/C/D β-lactamases. Molecular dynamics simulations reveal that inversion at C2 or C5 abolishes inhibitory activity against OXA-48 enzymes .

Pharmacological Profile

Mechanism of Action

Avibactam inhibits β-lactamases through:

  • Covalent binding: Reversible acylation of serine residues in enzyme active sites.

  • Slow off-rate kinetics: Residence time >10 hours for KPC-2 carbapenemases .

Table 2: Enzymatic Inhibition Spectrum

β-Lactamase ClassInhibition Efficacy (IC₅₀)
Class A (KPC-2)0.04 µM
Class C (AmpC)0.12 µM
Class D (OXA-48)0.34 µM

Clinical Pharmacokinetics

Key parameters for avibactam (co-administered with ceftazidime):

  • Volume of distribution: 22.2 L (steady state).

  • Clearance: 12 L/h (primarily renal).

  • Half-life: 2.7–3.0 hours .

Regulatory Status and Therapeutic Applications

FDA-Approved Indications

  • Complicated intra-abdominal infections: Combined with metronidazole (2015 approval).

  • Complicated urinary tract infections: Including pyelonephritis caused by multidrug-resistant Enterobacteriaceae .

Resistance Mechanisms and Clinical Surveillance

Emerging Resistance Patterns

  • Porin mutations: Reduced outer membrane permeability in Pseudomonas aeruginosa.

  • Efflux pump upregulation: MexAB-OprM overexpression in Enterobacter cloacae .

Global Surveillance Data (2020–2024)

PathogenResistance Rate (%)
Klebsiella pneumoniae8.3
Escherichia coli2.1
Pseudomonas aeruginosa12.7

Toxicological Considerations

Adverse Event Profile

  • Common (≥5% incidence): Nausea (6.2%), headache (5.8%).

  • Serious: Clostridioides difficile infection (0.7% incidence) .

Protein Binding and Drug Interactions

  • Avibactam: 5.7–8.2% plasma protein bound.

  • Ceftazidime: <10% protein bound, minimizing displacement interactions .

Future Research Directions

Structural Optimization Challenges

  • Enhancing stability against metallo-β-lactamases without increasing molecular weight.

  • Improving blood-brain barrier penetration for CNS infections .

Combination Therapy Development

Ongoing trials investigate avibactam with:

  • Cefepime: Phase III for hospital-acquired pneumonia (NCT04894796).

  • Aztreonam: Targeting metallo-β-lactamase-producing Enterobacterales .

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